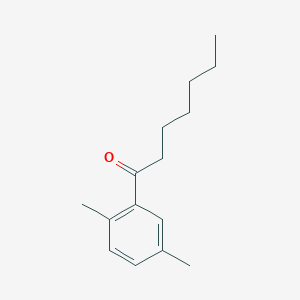

1-(2,5-Dimethylphenyl)heptan-1-one

CAS No.:

Cat. No.: VC13518636

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O |

|---|---|

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | 1-(2,5-dimethylphenyl)heptan-1-one |

| Standard InChI | InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-11-12(2)9-10-13(14)3/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | WJGWUCWDNFBQEA-UHFFFAOYSA-N |

| SMILES | CCCCCCC(=O)C1=C(C=CC(=C1)C)C |

| Canonical SMILES | CCCCCCC(=O)C1=C(C=CC(=C1)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 1-(2,5-Dimethylphenyl)heptan-1-one is C₁₅H₂₀O, with a molecular weight of 232.32 g/mol. The structure consists of a heptan-1-one backbone (CH₃(CH₂)₅CO-) attached to a 2,5-dimethylphenyl group. The two methyl substituents on the aromatic ring are positioned at the 2- and 5-positions, creating a meta-dimethyl configuration relative to the ketone group .

Key Structural Attributes:

-

Aromatic Ring: The benzene ring’s electron-donating methyl groups influence the compound’s electronic properties, enhancing its stability and directing electrophilic substitution reactions to specific positions.

-

Aliphatic Chain: The seven-carbon chain contributes to the compound’s hydrophobicity, as evidenced by its predicted LogP value of ~3.5–4.0, comparable to structurally similar ketones like 1-(3,5-dimethoxyphenyl)pentan-1-one (LogP = 3.08) .

-

Ketone Functional Group: The carbonyl group at position 1 of the heptane chain enables typical ketone reactivity, including nucleophilic additions and reductions .

Spectral Characterization

While experimental spectral data for 1-(2,5-Dimethylphenyl)heptan-1-one is not directly available, analogs such as 1-(2,5-dimethylphenyl)ethan-1-one (CAS 2142-73-6) provide reference benchmarks :

-

¹H NMR: The aromatic protons of the 2,5-dimethylphenyl group are expected to resonate as a singlet at δ 6.8–7.2 ppm, while the methyl groups adjacent to the ring would appear as singlets at δ 2.3–2.5 ppm. The aliphatic chain’s protons would show multiplet signals between δ 1.2–1.6 ppm (methylene groups) and a triplet for the terminal methyl group at δ 0.9 ppm.

-

¹³C NMR: The carbonyl carbon would resonate at δ 205–210 ppm, with aromatic carbons at δ 120–140 ppm and methyl carbons at δ 20–25 ppm .

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ would confirm the presence of the ketone group .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃):

This method is analogous to the synthesis of 1-(3,5-dimethoxyphenyl)pentan-1-one, where acyl chlorides react with substituted benzenes under similar conditions .

Grignard Reaction Pathways

The patent US3278606A outlines a Grignard-based approach for synthesizing alkyl aryl ketones:

-

Formation of Grignard Reagent: 2,5-Dimethylphenyl magnesium bromide is prepared by reacting 1-bromo-2,5-dimethylbenzene with magnesium in tetrahydrofuran (THF).

-

Reaction with Nitriles: The Grignard reagent is treated with heptanenitrile, followed by acidic hydrolysis to yield the ketone:

This method offers higher regioselectivity compared to Friedel-Crafts, particularly for sterically hindered substrates .

Catalytic Hydrogenation

If unsaturated precursors are used (e.g., 1-(2,5-Dimethylphenyl)hept-1-en-1-one), catalytic hydrogenation over palladium or platinum catalysts can yield the saturated ketone. This step is critical for eliminating byproducts and ensuring high purity .

Physical and Chemical Properties

Thermodynamic Parameters

-

Boiling Point: Estimated at 320–330°C at atmospheric pressure, based on the boiling point of 1-(3,5-dimethoxyphenyl)pentan-1-one (320.6°C) .

-

Density: Predicted to be 0.98–1.02 g/cm³, aligning with similar alkyl aryl ketones .

-

Solubility: Highly soluble in nonpolar solvents (e.g., hexane, toluene) and moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Stability and Reactivity

-

Thermal Stability: The compound is stable under inert atmospheres up to 200°C but may undergo decomposition via retro-aldol reactions at higher temperatures.

-

Oxidative Sensitivity: The benzylic hydrogens (adjacent to the aromatic ring) are susceptible to oxidation, forming peroxides upon prolonged exposure to air .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with reagents such as hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are valuable intermediates in heterocyclic synthesis .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, 1-(2,5-Dimethylphenyl)heptan-1-ol, which can be further functionalized into esters or ethers .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in nitration, sulfonation, or halogenation. For example, nitration with HNO₃/H₂SO₄ would occur preferentially at the 4-position (para to the ketone group), guided by the directing effects of the methyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume